molecular formula C21H40O3 B12766996 Propylene glycol 2-oleate CAS No. 364367-80-6

Propylene glycol 2-oleate

Cat. No.: B12766996
CAS No.: 364367-80-6
M. Wt: 340.5 g/mol
InChI Key: JJQZUOQSKYDXCP-KHPPLWFESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylene glycol 2-oleate is typically synthesized through the esterification of propylene glycol with oleic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures ranging from 180°C to 280°C under an inert atmosphere . The reaction can be represented as follows:

Propylene glycol+Oleic acidPropylene glycol 2-oleate+Water\text{Propylene glycol} + \text{Oleic acid} \rightarrow \text{this compound} + \text{Water} Propylene glycol+Oleic acid→Propylene glycol 2-oleate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The process may also include steps such as distillation and purification to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Propylene glycol 2-oleate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to propylene glycol and oleic acid.

    Esterification and Transesterification: It can participate in further esterification or transesterification reactions to form other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.

    Esterification: Acid catalysts like sulfuric acid are used to promote esterification reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidation products.

    Hydrolysis: Propylene glycol and oleic acid.

    Esterification: Various esters depending on the reactants used.

Scientific Research Applications

Propylene glycol 2-oleate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of propylene glycol 2-oleate primarily involves its ability to act as an emulsifying agent. It reduces the surface tension between oil and water phases, allowing them to mix and form stable emulsions. This property is particularly useful in cosmetic formulations where it helps to evenly distribute active ingredients and improve the texture and stability of the product .

Comparison with Similar Compounds

Similar Compounds

  • Propylene glycol oleate
  • Propylene glycol isostearate
  • Propylene glycol laurate
  • Propylene glycol myristate

Uniqueness

Propylene glycol 2-oleate is unique due to its specific combination of propylene glycol and oleic acid, which imparts distinct emulsifying and skin-conditioning properties. Compared to other similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for use in a wide range of formulations .

Properties

CAS No.

364367-80-6

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

1-hydroxypropan-2-yl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20(2)19-22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10-

InChI Key

JJQZUOQSKYDXCP-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)CO

Origin of Product

United States

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